4-Nitrophenyl N-octylcarbamate

Descripción general

Descripción

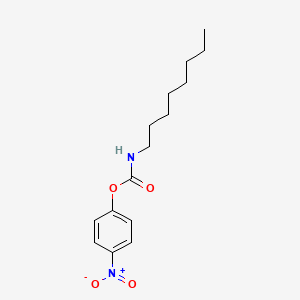

4-Nitrophenyl N-octylcarbamate is an organic compound with the molecular formula C15H22N2O4 It is characterized by the presence of a nitrophenyl group attached to an octylcarbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrophenyl N-octylcarbamate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenyl chloroformate with octylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 10-40°C with constant stirring. A base such as triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl N-octylcarbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

Reduction: 4-Aminophenyl N-octylcarbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

4-Nitrophenyl N-octylcarbamate has been studied for its inhibitory effects on specific enzymes, notably cholesterol esterase. Research indicates that it acts as a potent irreversible inhibitor of porcine pancreatic cholesterol esterase, which is crucial for lipid metabolism.

- Mechanism of Action : The compound inhibits the enzyme through a carbamylation mechanism, where it forms a stable carbamyl-enzyme complex. This process is characterized by saturation kinetics, meaning that increasing concentrations of the inhibitor lead to a more significant reduction in enzyme activity until a maximum inhibition level is reached .

- Comparative Potency : Studies have shown that this compound exhibits stronger inhibitory effects compared to other derivatives, such as N-butyl-4-nitrophenyl carbamate. This suggests that the octyl group enhances the compound's interaction with the enzyme's active site .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 4-nitrophenol with an appropriate alkyl isocyanate or carbamate precursor under basic conditions. The process can be optimized for yield and purity through various reaction conditions.

- Chemical Structure : The compound can be represented by the following chemical structure:

- Synthesis Pathway : A common synthetic route involves the use of 4-nitrophenyl chloroformate as an intermediate, which reacts with octanol to form the desired carbamate .

Potential Therapeutic Applications

Given its enzyme-inhibiting properties, this compound may have potential therapeutic applications in treating conditions related to lipid metabolism disorders.

- Cholesterol Management : By inhibiting cholesterol esterase, this compound could theoretically help manage cholesterol levels in patients with hyperlipidemia or related cardiovascular conditions .

- Drug Development : The specificity and potency of this compound as an enzyme inhibitor make it a candidate for further development into pharmaceutical agents targeting lipid metabolism pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

Mecanismo De Acción

The mechanism of action of 4-nitrophenyl N-octylcarbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The nitrophenyl group can act as an electrophile, facilitating the formation of stable enzyme-inhibitor complexes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Nitrophenyl N-butylcarbamate

- 4-Nitrophenyl N-hexylcarbamate

- 4-Nitrophenyl N-decylcarbamate

Uniqueness

4-Nitrophenyl N-octylcarbamate is unique due to its specific chain length, which can influence its solubility, reactivity, and biological activity. Compared to shorter or longer chain analogs, the octyl group provides a balance between hydrophobicity and steric effects, making it suitable for various applications.

Actividad Biológica

4-Nitrophenyl N-octylcarbamate is a member of the carbamate family, known for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry and biochemistry, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific enzymes, and relevant case studies.

Chemical Structure and Properties

This compound features a nitrophenyl group attached to an octyl chain via a carbamate linkage. Its structure can be represented as follows:

Where R is the octyl group. The presence of the nitro group is significant for its biological activity, influencing interactions with target enzymes.

The biological activity of this compound primarily involves its role as an inhibitor of certain enzymes, particularly bile-salt-dependent lipases. Studies have shown that carbamates can act as mechanism-based inhibitors, leading to the formation of inactive enzyme-inhibitor complexes. The inhibition process typically involves a nucleophilic attack on the carbonyl carbon of the carbamate, resulting in a tetrahedral intermediate that ultimately disrupts enzyme function .

Enzyme Inhibition

Research indicates that this compound inhibits bile-salt-dependent lipase effectively. This enzyme plays a crucial role in lipid metabolism, and its inhibition can have significant implications for metabolic disorders. The inhibition kinetics suggest that the compound acts as a competitive inhibitor, with increasing concentrations leading to enhanced inhibition .

IC50 Values

The inhibitory potency of this compound can be quantified using IC50 values, which represent the concentration required to inhibit 50% of enzyme activity. While specific IC50 data for this compound may not be extensively documented, related compounds such as N-butyl-N-methyl-4-nitrophenyl carbamate have shown IC50 values around 20 µM against similar targets .

Case Studies

- Inhibition of Cholesterol Esterase : A study demonstrated that p-nitrophenyl N-alkyl carbamates, including derivatives similar to this compound, effectively inhibited porcine pancreatic cholesterol esterase. The mechanism involved competitive inhibition with significant implications for cholesterol metabolism .

- Docking Studies : Computational docking studies have revealed that the binding affinity of this compound to target enzymes is influenced by its structural characteristics. The presence of the nitro group enhances hydrogen bonding interactions with key residues in the enzyme's active site, thereby increasing inhibitory potency .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target Enzyme | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Bile-salt-dependent lipase | TBD | Competitive Inhibition |

| N-Butyl-N-methyl-4-nitrophenyl | Cholesterol esterase | ~20 | Mechanism-based Inhibition |

| p-Nitrophenyl N-alkyl carbamates | Porcine pancreatic cholesterol esterase | TBD | Competitive Inhibition |

Propiedades

IUPAC Name |

(4-nitrophenyl) N-octylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-16-15(18)21-14-10-8-13(9-11-14)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPTXUSQDRFHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979441 | |

| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63321-54-0 | |

| Record name | 4-Nitrophenyl N-octylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.